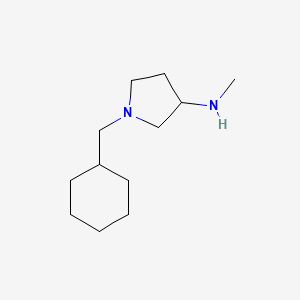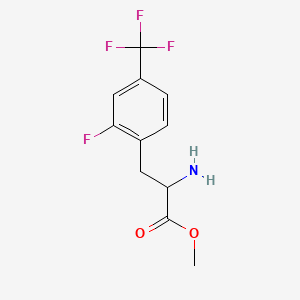
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H4ClF2I. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring, along with a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often include the use of catalysts such as iron or aluminum chloride and solvents like dichloromethane or chloroform to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide or amine groups replace the halogen atoms.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, introducing additional substituents onto the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing halogen atoms.
Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives with additional electrophilic groups.
Oxidation and Reduction: Products include quinones and hydroquinones.
Applications De Recherche Scientifique
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s structure allows it to interact with biological targets in unique ways.
Medicine: Explored as a potential lead compound in drug discovery, particularly for designing new pharmaceuticals with improved efficacy and selectivity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene depends on its specific application:
Chemical Reactions: In nucleophilic substitution, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the compound’s electron-rich benzene ring interacts with electrophiles to form substituted products.
Biological Activity: The compound may interact with biological macromolecules such as proteins or DNA, disrupting their normal function.
Comparaison Avec Des Composés Similaires
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene can be compared with other halogenated benzene derivatives:
Similar Compounds:
Uniqueness:
- The combination of chlorine, fluorine, and iodine substituents, along with a methyl group, imparts unique chemical properties to this compound. This makes it distinct in terms of reactivity and potential applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H4ClF2I |
|---|---|
Poids moléculaire |
288.46 g/mol |
Nom IUPAC |
1-chloro-3,4-difluoro-5-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H4ClF2I/c1-3-4(8)2-5(11)7(10)6(3)9/h2H,1H3 |
Clé InChI |
DKAPEYPNHYGQTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1Cl)I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


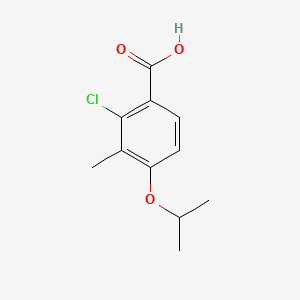
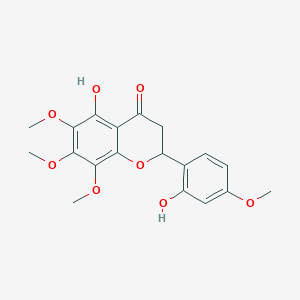
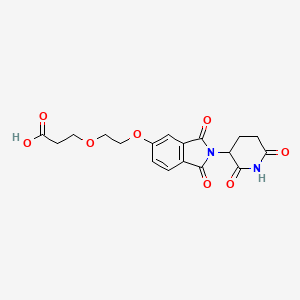
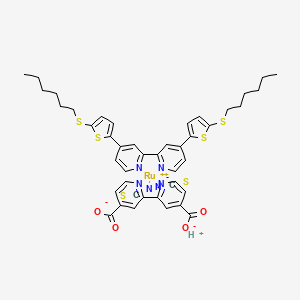
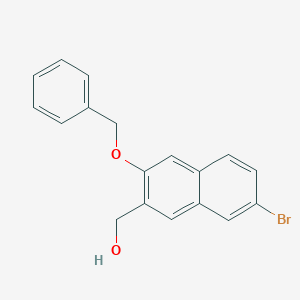
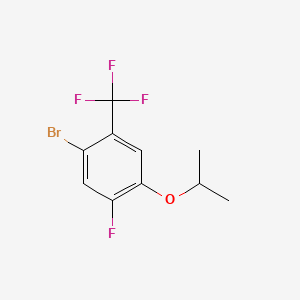
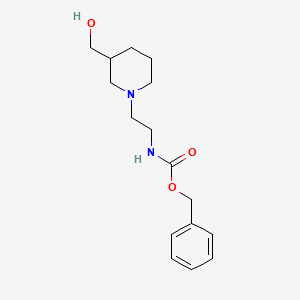

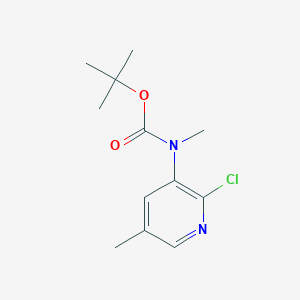
![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
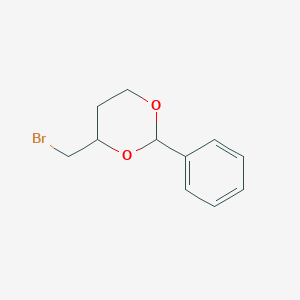
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
